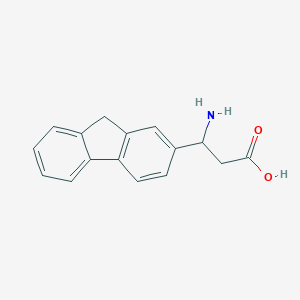

3-amino-3-(9H-fluoren-2-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(9H-fluoren-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c17-15(9-16(18)19)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8,15H,7,9,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKPIFRUVVPQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626879 | |

| Record name | 3-Amino-3-(9H-fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-10-7 | |

| Record name | β-Amino-9H-fluorene-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188813-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(9H-fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 3 9h Fluoren 2 Yl Propanoic Acid

Retrosynthetic Strategies and Precursor Synthesis for 3-amino-3-(9H-fluoren-2-yl)propanoic acid

Detailed retrosynthetic analyses for this compound are not extensively documented in the currently available scientific literature. However, based on common strategies for the synthesis of β-amino acids, several logical retrosynthetic disconnections can be proposed. A primary approach would involve the disconnection of the Cα-Cβ bond, leading to precursors such as a fluorenyl-containing imine and a suitable acetate enolate equivalent. Another viable strategy is the disconnection of the C-N bond, which would suggest a synthetic route starting from a 3-(9H-fluoren-2-yl)propenoic acid derivative via an asymmetric conjugate addition of an ammonia equivalent.

The synthesis of key precursors, such as 2-formyl-9H-fluorene or 2-acetyl-9H-fluorene, would be crucial starting points for many synthetic routes. These precursors can be prepared from 9H-fluorene through electrophilic substitution reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation. The reactivity and substitution pattern of the fluorene (B118485) ring system must be carefully considered to achieve the desired 2-substituted isomer.

Stereoselective Synthesis of this compound Enantiomers

Achieving high enantioselectivity is a critical challenge in the synthesis of chiral β-amino acids. Several modern synthetic methods can be applied to obtain the individual enantiomers of this compound.

Asymmetric Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis)

Asymmetric catalysis offers an efficient and atom-economical way to produce enantiomerically enriched compounds. While specific applications to this compound are not widely reported, general principles of asymmetric catalysis for β-amino acid synthesis can be extrapolated.

Organocatalysis: Chiral phosphoric acids, thioureas, or proline and its derivatives could potentially catalyze the enantioselective addition of nucleophiles to a fluorenyl-substituted imine. For instance, a direct asymmetric Mannich reaction between 2-formyl-9H-fluorene, an amine, and a ketene silyl acetal, catalyzed by a chiral Brønsted acid, could provide an enantioselective route to the protected β-amino acid.

Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. A potential route could involve the asymmetric hydrogenation of a β-enamino ester derived from a β-ketoester precursor containing the fluorenyl moiety. Rhodium, ruthenium, or iridium catalysts with chiral phosphine ligands are commonly used for such transformations and could be adapted for this specific target.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction, after which it is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, could be acylated with a 3-(9H-fluoren-2-yl)propenoic acid derivative. The subsequent diastereoselective conjugate addition of a nitrogen nucleophile, like lithium benzylamide, would establish the desired stereocenter at the β-position. Removal of the auxiliary would then afford the enantiomerically enriched β-amino acid.

| Chiral Auxiliary Strategy | Key Reaction | Potential Outcome |

| Evans Oxazolidinone | Diastereoselective conjugate addition of an amine | High diastereoselectivity, predictable stereochemistry |

| Oppolzer's Sultam | Diastereoselective conjugate addition | Robust and reliable control of stereochemistry |

| Pseudoephedrine Amide | Diastereoselective alkylation | Access to both enantiomers by varying reagents |

Enzymatic Resolution and Biocatalytic Pathways for β-Amino Acids

Enzymatic methods provide a green and highly selective alternative for obtaining enantiomerically pure compounds. Lipases and proteases are commonly employed for the kinetic resolution of racemic mixtures of amino acids or their derivatives.

In the context of this compound, a racemic ester of the compound could be subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB), could selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting acid and ester can then be separated. The efficiency of the resolution is dependent on the enzyme's enantioselectivity (E-value) for the specific substrate. While this method has been successfully applied to a variety of β-amino esters, its application to fluorenyl-substituted β-amino acids would require experimental validation.

Diastereoselective Routes to this compound Derivatives

When an additional stereocenter is present in the molecule, for example at the α-position, the synthesis becomes a diastereoselective process. The formation of α,β-disubstituted β-amino acids can be achieved through various methods, including aldol-type reactions and conjugate additions to α-substituted α,β-unsaturated esters.

A diastereoselective approach to a derivative of this compound could involve the reaction of a chiral enolate with an imine derived from 2-formyl-9H-fluorene. The facial selectivity of the enolate and the geometry of the imine would determine the diastereomeric outcome of the reaction. The use of substrate control or reagent control (with chiral ligands or auxiliaries) would be crucial for achieving high diastereoselectivity.

Strategic Application of Protecting Groups in Fluorenyl β-Amino Acid Synthesis

The synthesis of this compound and its derivatives requires a careful selection and application of protecting groups for the amino and carboxyl functionalities. The choice of protecting groups is critical for ensuring compatibility with reaction conditions and for enabling selective deprotection.

Carboxyl Protecting Groups: The carboxyl group is typically protected as an ester, such as a methyl, ethyl, or benzyl ester. Methyl and ethyl esters are generally stable but can be cleaved by hydrolysis under basic or acidic conditions. Benzyl esters offer the advantage of being removable by hydrogenolysis, which are mild conditions that are often compatible with other functional groups. Tert-butyl esters, which are cleaved under acidic conditions similar to the Boc group, can also be employed.

The strategic use of orthogonal protecting groups is essential for the synthesis of more complex derivatives and for the incorporation of this compound into peptides.

| Protecting Group | Abbreviation | Cleavage Conditions | Common Use |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Amine protection |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) | Amine protection (especially in SPPS) |

| Benzyl ester | Bn | Hydrogenolysis | Carboxyl protection |

| Methyl/Ethyl ester | Me/Et | Hydrolysis (acid or base) | Carboxyl protection |

| tert-Butyl ester | tBu | Acidic (e.g., TFA) | Carboxyl protection |

Modern Carbon-Carbon Bond Formation Reactions for Fluorene Incorporation

The construction of the key C-C bond between the fluorene moiety and the β-carbon of the propanoic acid backbone can be achieved through several advanced synthetic strategies. These methods are designed to be highly efficient and, in many cases, allow for the control of stereochemistry, which is crucial for the biological evaluation of the target molecule.

Mannich-type Reactions

The Mannich reaction is a powerful and versatile three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com This reaction is a cornerstone in the synthesis of β-amino ketones, which can be further elaborated to afford the desired β-amino acids. researchgate.netorganic-chemistry.org

A plausible synthetic route to this compound via a Mannich-type reaction would commence with 2-acetyl-9H-fluorene as the active hydrogen component. The reaction with formaldehyde and a suitable amine, such as dimethylamine hydrochloride, in an alcoholic solvent under acidic conditions, would yield the corresponding β-amino ketone, a Mannich base. oarjbp.com Subsequent oxidation of the ketone functionality to a carboxylic acid would complete the synthesis of the target β-amino acid.

The general mechanism of the Mannich reaction involves the initial formation of an iminium ion from the amine and formaldehyde. The enol form of the ketone (2-acetyl-9H-fluorene) then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the β-amino carbonyl compound. wikipedia.org The use of chiral catalysts, such as proline and its derivatives, can facilitate asymmetric Mannich reactions, providing enantiomerically enriched products. wikipedia.org

Table 1: Illustrative Mannich Reaction for the Synthesis of a β-Amino Ketone Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

| 2-acetyl-9H-fluorene | Formaldehyde | Dimethylamine hydrochloride | Ethanol / HCl | 3-(Dimethylamino)-1-(9H-fluoren-2-yl)propan-1-one |

This table represents a hypothetical reaction based on established Mannich reaction principles.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a transformative tool in organic synthesis, enabling the direct formation of C-C bonds by activating otherwise inert C-H bonds. This methodology offers a highly efficient and atom-economical approach to the arylation of various substrates, including amino acid derivatives.

In the context of synthesizing this compound, a palladium-catalyzed β-C(sp³)-H arylation of a suitable N-protected alanine derivative with a 2-halo-9H-fluorene (e.g., 2-iodo-9H-fluorene) represents a state-of-the-art strategy. This approach typically employs a directing group on the nitrogen atom of the amino acid to guide the palladium catalyst to the desired C-H bond for activation and subsequent coupling with the fluorenyl halide.

The catalytic cycle generally involves the coordination of the palladium catalyst to the directing group, followed by C-H bond activation to form a palladacycle intermediate. Oxidative addition of the 2-halo-9H-fluorene to the palladium center, followed by reductive elimination, forges the new C-C bond and regenerates the active palladium catalyst.

The choice of the directing group, ligand, and reaction conditions is critical for achieving high yields and regioselectivity. Various directing groups, such as picolinamide and 8-aminoquinoline, have been successfully employed in palladium-catalyzed C-H functionalization reactions of aliphatic amides.

Table 2: Representative Palladium-Catalyzed β-C(sp³)-H Arylation

| Substrate | Arylating Agent | Catalyst / Ligand | Directing Group | Product |

| N-acetylalanine | 2-iodo-9H-fluorene | Pd(OAc)₂ / L-proline | Acetyl | N-acetyl-3-(9H-fluoren-2-yl)alanine |

This table illustrates a conceptual reaction based on modern palladium-catalyzed C-H activation methodologies.

These advanced synthetic methodologies provide powerful and flexible platforms for the construction of complex β-amino acids like this compound. The ability to forge the key carbon-carbon bond with high efficiency and, in many cases, with stereocontrol, is paramount for the exploration of the chemical and biological properties of this intriguing class of molecules. Further research in this area will undoubtedly lead to even more sophisticated and practical synthetic routes.

Conformational Analysis and Structural Elucidation of 3 Amino 3 9h Fluoren 2 Yl Propanoic Acid and Its Derivatives

Elucidation of Preferred Conformational States in Solution and Solid Phase

The conformational preferences of β-amino acids are dictated by the torsional angles along the Cα-Cβ and Cβ-C(O) bonds. In solution, these molecules often exist as an equilibrium of multiple conformers. For β-amino acids with bulky aromatic side chains, such as the 9H-fluoren-2-yl group, steric hindrance plays a significant role in restricting the accessible conformational space. Computational studies on related aromatic β-amino acids suggest that extended conformations are generally favored to minimize steric clashes between the aromatic group and the amino and carboxyl functionalities.

Impact of the Fluorene (B118485) Scaffold on β-Amino Acid Backbone Conformation

The fluorene scaffold is a large, rigid, and planar aromatic system that exerts a profound influence on the conformational behavior of the β-amino acid backbone. The steric bulk of the fluorenyl group restricts the rotation around the Cβ-C(aryl) bond, which in turn influences the preferred torsional angles of the backbone.

Studies on peptides containing non-natural amino acids with bulky aromatic side chains have shown that these residues can act as conformational constraints. nih.gov The fluorene moiety in 3-amino-3-(9H-fluoren-2-yl)propanoic acid is expected to favor specific backbone dihedral angles to avoid unfavorable steric interactions. This can lead to the stabilization of well-defined secondary structures when this amino acid is incorporated into a peptide chain. The aromatic nature of the fluorene ring can also lead to stabilizing π-π stacking interactions, further influencing the local and global conformation of molecules containing this residue. nih.gov

Spectroscopic Techniques for Conformational and Structural Studies

A combination of spectroscopic techniques is essential for a comprehensive understanding of the conformational and structural properties of this compound in both solution and the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For this compound, proton (¹H) NMR spectroscopy can provide valuable information about the relative orientation of protons on the backbone and the fluorene ring.

Key NMR parameters for conformational analysis include:

Chemical Shifts (δ): The chemical shifts of the α- and β-protons are sensitive to the local electronic environment and can indicate the presence of specific folded or extended conformations.

Coupling Constants (J): The vicinal coupling constants between the α- and β-protons (³Jαβ) are related to the dihedral angle between these protons through the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred backbone torsion angles.

While specific NMR data for this compound is not extensively published, data for related 3-aryl-β-amino acid derivatives show characteristic chemical shifts and coupling constants that are indicative of their conformational behavior in solution.

Table 1: Representative ¹H NMR Data for 3-Aryl-β-Alanine Derivatives (Note: This table is illustrative and based on data for analogous compounds, not the specific subject compound.)

| Proton | Chemical Shift Range (ppm) | Multiplicity | Representative Coupling Constants (Hz) |

| Hα | 2.8 - 3.2 | dd | ³Jαβa ≈ 6-8, ³Jαβb ≈ 8-10 |

| Hβ | 4.5 - 5.0 | t or m | ³Jαβa ≈ 6-8, ³Jαβb ≈ 8-10 |

| Aromatic | 7.2 - 8.0 | m | - |

Interactive Data Table

X-ray Crystallography for Solid-State Structures and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline form. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations of β-amino acids. In this compound, potential intramolecular hydrogen bonds could exist between the amino group and the carboxyl group, leading to the formation of a six-membered ring-like structure. The presence and strength of such hydrogen bonds can be investigated using techniques like infrared (IR) spectroscopy and NMR spectroscopy, often in combination with computational modeling.

Non-covalent interactions, particularly those involving the large aromatic fluorene system, are also critical in determining the conformational preferences. These interactions include:

π-π Stacking: The fluorene rings of adjacent molecules can stack on top of each other, a common feature in the solid-state structures of aromatic compounds.

CH-π Interactions: Hydrogen atoms from the β-amino acid backbone or other parts of the molecule can interact with the electron-rich face of the fluorene ring.

Computational studies can be employed to model these interactions and to calculate the relative energies of different conformers, providing a theoretical framework for understanding the experimental observations.

Chemical Transformations and Derivatization Strategies of 3 Amino 3 9h Fluoren 2 Yl Propanoic Acid

Introduction of Fluorine and Other Bioisosteric Substituents to Fluorene-Amino Acid Scaffolds

The strategic introduction of fluorine or other bioisosteric groups onto the fluorene (B118485) ring can profoundly modulate the physicochemical and biological properties of the amino acid. researchgate.net Fluorine, in particular, is a valuable element in drug design due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netpsychoactif.org

Synthetic Strategies for Fluorination: There is no single, universal method for introducing fluorine; the strategy depends on the desired position and number of fluorine atoms. Key approaches include:

Building from Fluorinated Precursors: A common method involves starting with a commercially available fluorinated building block and subsequently adding the necessary amino acid functionalities. mdpi.com

Late-Stage Fluorination: This involves forming the C-F bond later in the synthetic sequence. Metal-catalyzed reactions, such as palladium-catalyzed site-selective fluorination of a non-functionalized sp³ carbon, have been developed for this purpose. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Negishi coupling, have been effectively used to synthesize a variety of fluorinated aromatic α-amino acids from halo-amino acid precursors. nih.gov

The introduction of fluorine has been shown to alter the properties of peptides, influencing their helical propensity and protein-protein interactions. nih.gov Furthermore, fluorinated aromatic amino acids serve as powerful probes for biosynthetic pathway studies, as they can be easily monitored by ¹⁹F NMR spectroscopy. nih.govnih.gov

Bioisosteric Replacements: Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry. nih.gov Fluorine and fluorinated motifs are versatile bioisosteres. researchgate.netpsychoactif.org For example, a trifluoromethyl (CF₃) group can be a bioisostere for a methyl group, while other fluorinated moieties can mimic hydroxyl, carbonyl, or nitrile groups. researchgate.netpsychoactif.org The triazole ring has also been explored as a bioisostere for an amide group in certain amino acid derivatives. frontiersin.org These substitutions can influence a molecule's potency, conformation, metabolism, and membrane permeability. psychoactif.org

Table 1: Examples of Bioisosteric Substitutions in Drug Design

| Original Group | Fluorinated Bioisostere | Effect on Properties |

|---|---|---|

| Hydrogen (H) | Fluorine (F) | Alters electronics, pKa, metabolic stability, and conformation. researchgate.netnih.gov |

| Methyl (CH₃) | Trifluoromethyl (CF₃) | Increases lipophilicity and can block metabolic oxidation. psychoactif.org |

| Hydroxyl (OH) | Difluoromethyl (CF₂H) | Can act as a hydrogen bond donor with modified acidity and lipophilicity. tandfonline.com |

Strategies for Bioconjugation and Advanced Chemical Probe Development

The inherent fluorescence of the fluorene scaffold makes its amino acid derivatives excellent candidates for the development of chemical probes for biological imaging. acs.orgnih.gov Bioconjugation is the process of chemically linking these fluorescent probes to biomolecules, such as proteins or peptides, to study their localization, interactions, and dynamics within complex biological systems. researchgate.netnih.gov

Amine-Reactive Probes: A common strategy for bioconjugation involves modifying the fluorene structure to include an amine-reactive functional group. acs.orgnih.gov The isothiocyanate (−N=C=S) group is particularly effective, as it reacts readily with primary amino groups (e.g., the side chain of lysine residues in proteins) to form a stable thiourea linkage. acs.orgnih.gov This allows for the specific labeling of proteins and peptides. acs.orgnih.gov For example, fluorene isothiocyanate derivatives have been successfully conjugated with the cyclic peptide RGDfK and Reelin protein. nih.gov

Probe Design and Application: The design of advanced probes often involves extending the π-electron conjugation of the fluorene system to enhance its photophysical properties, particularly its two-photon absorption (2PA) cross-section. acs.orgnih.gov This is crucial for two-photon fluorescence microscopy (2PFM), a high-resolution imaging technique with deeper tissue penetration and reduced phototoxicity. acs.org By incorporating electron-accepting groups like benzothiazole and extending the conjugation with a styryl group, researchers have created fluorene-based probes with large 2PA cross-sections suitable for 2PFM imaging in living cells. acs.orgnih.gov

The development of such probes enables the visualization of specific biological targets. Once conjugated to a targeting biomolecule, the fluorescent probe can be used to image its distribution. For instance, HeLa cells have been successfully imaged after incubation with amine-reactive fluorene probes. acs.org

Table 2: Common Functional Groups for Bioconjugation

| Reactive Group on Probe | Target on Biomolecule | Resulting Linkage |

|---|---|---|

| Isothiocyanate | Amine (e.g., Lysine) | Thiourea acs.orgnih.gov |

| N-Hydroxysuccinimide (NHS) ester | Amine (e.g., Lysine) | Amide researchgate.net |

| Maleimide | Thiol (e.g., Cysteine) | Thioether researchgate.net |

Regioselective Modifications of the Fluorene Nucleus

Beyond modifying the amino acid portion, direct and selective chemical transformation of the fluorene ring itself offers a powerful route to novel derivatives with tailored properties. Transition-metal-catalyzed C-H bond functionalization has emerged as a highly effective strategy for achieving such regioselective modifications. researchgate.net

Palladium-Catalyzed C-H Arylation: Researchers have developed methods for the Pd(II)-catalyzed arylation of prochiral β-C(sp³)-H bonds in amino acid derivatives using iodofluorenes. researchgate.netresearchgate.net This reaction is guided by a bidentate directing group, such as 8-aminoquinoline, which is temporarily attached to the amino acid's carboxamide. The directing group coordinates to the palladium catalyst, positioning it to selectively activate a specific C-H bond on the amino acid side chain for coupling with the fluorene moiety. researchgate.netresearchgate.net This approach allows for the diastereoselective construction of novel fluorene- and fluorenone-containing unnatural amino acids from common amino acid precursors like norvaline, leucine, and phenylalanine. researchgate.netresearchgate.net The stereochemistry of the major diastereomers produced can be confirmed by X-ray crystallography. researchgate.netresearchgate.net

This strategy significantly expands the library of available unnatural amino acids, providing building blocks that are valuable in materials science and medicinal chemistry. researchgate.net The directing group can be removed after the C-H functionalization step to yield the desired fluorene-containing amino acid derivative. researchgate.net

Advanced Applications in Chemical Biology, Materials Science, and Supramolecular Chemistry

Integration of 3-amino-3-(9H-fluoren-2-yl)propanoic acid into Peptidomimetic Architectures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation. nih.govresearchgate.net The use of non-standard amino acids like this compound is a key strategy in peptidomimetic design. nih.govlifechemicals.com

The inherent flexibility of many natural peptides can be a drawback in drug design, as the biologically active conformation is often just one of many that the peptide can adopt. Introducing conformational constraints can lock a peptide into its active shape, potentially leading to increased potency and receptor selectivity. nih.govresearchgate.net The bulky fluorenyl group of this compound serves as a powerful tool for imposing such constraints.

The rational design of these constrained analogs involves strategically replacing native amino acids with the fluorenyl-containing beta-amino acid. This substitution restricts the rotational freedom of the peptide backbone, reducing the number of accessible conformations. unmc.edu The synthesis of these peptidomimetics typically follows solid-phase peptide synthesis (SPPS) protocols, where the fluorenyl-containing amino acid is incorporated into the growing peptide chain. nih.govbiosyn.comresearchgate.net The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is common in these syntheses, a testament to the utility of the fluorenyl moiety in peptide chemistry. biosyn.comwikipedia.orgresearchgate.net

Table 1: Strategies for Conformational Constraint in Peptides

| Constraint Strategy | Description | Example Application with Fluorenyl Amino Acid |

|---|---|---|

| Side-Chain Sterics | Introduction of bulky side chains to limit backbone rotation and fix local geometry. | The large fluorenyl group restricts phi (Φ) and psi (Ψ) dihedral angles of adjacent residues. |

| Backbone Modification | Altering the peptide backbone, for instance, by using β- or γ-amino acids. | As a β-amino acid, it extends the peptide backbone, influencing folding patterns. |

| Cyclization | Covalently linking different parts of the peptide chain to form a ring. nih.gov | The fluorenyl side chain can be used as an anchor point or to pre-organize the linear peptide for efficient cyclization. |

The incorporation of this compound can profoundly influence the secondary and tertiary structures of peptides. The hydrophobic and aromatic nature of the fluorenyl group facilitates specific non-covalent interactions that can stabilize or induce particular folding motifs.

Hydrophobic interactions driven by the fluorenyl side chain can promote the formation of a compact hydrophobic core, which is crucial for the stability of many globular proteins and peptides. nih.govnih.gov Furthermore, the planar fluorenyl ring system can engage in π-π stacking interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the peptide sequence. These stacking interactions are directional and can precisely orient segments of the peptide chain, leading to the formation of well-defined secondary structures such as β-turns, β-sheets, or stabilizing helical structures. The extent of this structural influence depends on the position and number of fluorenyl-containing residues incorporated into the sequence.

Design and Synthesis of Chemical Probes Based on this compound

Chemical probes are essential tools for visualizing and studying biological processes in real-time. The inherent properties of the fluorenyl group make this compound an excellent scaffold for designing such probes.

The fluorene (B118485) ring system is intrinsically fluorescent, a property that can be harnessed for biological imaging. wikipedia.org By incorporating this compound into a peptide or another biomolecule, the fluorenyl moiety can serve as a fluorescent reporter. nih.gov This technique, known as fluorescent labeling, allows researchers to track the location, concentration, and interactions of the labeled molecule within living cells using fluorescence microscopy. thermofisher.combiomol.com

Derivatives of this amino acid can be synthesized to create biosensors. For example, the peptide portion of the molecule could be designed to bind to a specific cellular target. Upon binding, the local environment of the fluorenyl group changes, leading to a detectable shift in its fluorescence emission spectrum (e.g., wavelength or intensity). This change signals the presence or activity of the target molecule. To enhance water solubility for biological applications, the fluorenyl group can be modified, for instance, by introducing ethylene glycol moieties. nih.gov

Table 2: Photophysical Properties of Fluorene-Based Fluorophores

| Property | Typical Range/Characteristic | Significance for Bioimaging |

|---|---|---|

| Excitation Wavelength | Typically in the UV to near-visible range (300-400 nm) | Allows for excitation with common laser lines in microscopy. |

| Emission Wavelength | Typically in the blue to green range (400-550 nm) | Provides a clear signal against cellular autofluorescence. |

| Quantum Yield | Often high | Results in a bright fluorescent signal for sensitive detection. |

| Photostability | Generally good | Allows for longer imaging times without significant signal loss. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics. While 1H NMR is standard, it can produce complex, overlapping spectra for large molecules. 19F NMR offers a compelling alternative due to several advantages: the 19F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, making it highly sensitive to its local chemical environment. ucla.edunsf.gov Since fluorine is virtually absent in biological systems, there is no background signal. ucla.edunih.gov

By synthesizing a fluorinated version of this compound (e.g., by adding one or more fluorine atoms to the fluorenyl ring) and incorporating it into a peptide, a sensitive 19F NMR probe is created. nih.gov This probe can report on:

Conformational Changes: A change in the peptide's folding will alter the environment around the 19F nucleus, causing a measurable shift in its NMR signal.

Ligand Binding: When the peptide binds to another molecule (like a protein or DNA), the 19F signal will be perturbed, allowing for the characterization of the binding event and the determination of binding affinities. nih.govljmu.ac.uk

Fragment Screening: This method is effective for screening small molecule fragments in drug discovery, as even weak binding interactions can be detected. nih.gov

Utility in Functional Organic Materials and Supramolecular Assemblies

Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent forces. The fluorenyl group is a well-known motif for driving the self-assembly of molecules into ordered, functional materials. mdpi.com Peptides containing this compound can therefore act as building blocks for such materials.

The primary driving forces for the self-assembly of these molecules are hydrophobic interactions and π-π stacking of the fluorenyl rings. nih.gov In aqueous environments, the hydrophobic fluorenyl groups tend to aggregate to minimize their contact with water. This aggregation is guided by the highly ordered stacking of the planar aromatic rings. nih.gov This process can lead to the formation of a variety of well-defined nanostructures, including:

Nanofibers and Nanotubes: Linear, ordered stacking of the peptide building blocks.

Hydrogels: Entangled networks of nanofibers that can trap large amounts of water, creating soft, biocompatible materials with potential applications in tissue engineering and drug delivery. mdpi.com

Conductive Materials: The ordered π-stacking of the fluorenyl groups can create pathways for charge transport, making these materials candidates for use in organic electronics. nih.gov

The fluorescence of the fluorenyl group is also useful in this context, allowing for the study of the aggregation process itself. Changes in the fluorescence spectrum can indicate the degree of molecular assembly and the nature of the π-π interactions within the material. mdpi.com

Investigation of Optical and Electronic Properties of Fluorene-Amino Acid Conjugates

Fluorene-amino acid conjugates are a subject of significant interest due to their promising photophysical properties, which are largely dictated by the fluorene moiety. The fluorene core is known for its strong blue fluorescence and high quantum yield, making it an excellent chromophore for various applications. mdpi.com The electronic properties of these conjugates can be finely tuned by modifying the substitution pattern on the fluorene ring and by the nature of the conjugated amino acid.

Research into fluorenyl-based probes has demonstrated that their absorption and emission characteristics are influenced by the electronic nature of substituents on the fluorene core. mdpi.comacs.org For instance, the introduction of electron-donating or electron-accepting groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission spectra. nih.gov

Conjugates of fluorene derivatives with amino acids and peptides have been synthesized and their photophysical properties studied in detail. A notable finding is that the fluorescence quantum yield of certain fluorene-based probes can significantly increase upon conjugation to biomolecules. For example, some amine-reactive isothiocyanate derivatives of fluorene exhibit low fluorescence quantum yields in their free form, but "light up" with high quantum yields after reacting with the amino groups of peptides or proteins. acs.orgnih.gov This characteristic is highly desirable for applications in bio-imaging and sensing, as it reduces background fluorescence from unreacted probes.

The optical and electronic properties of these conjugates are also sensitive to the solvent environment. The solvatochromic behavior of fluorene derivatives allows them to be used as probes for studying the polarity of their microenvironment. ucf.edu This is particularly relevant in chemical biology for probing protein binding sites or cellular membranes.

Detailed studies on specific fluorene-peptide conjugates have provided concrete data on their spectral properties. For instance, a conjugate of a fluorene isothiocyanate derivative with a cyclic RGDfK peptide displayed an absorption maximum at 352 nm and an emission maximum at 460 nm in DMSO, with a high fluorescence quantum yield of 0.9. acs.orgnih.gov

| Compound/Conjugate | Absorption Max (λmax) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Solvent |

| Amine-reactive fluorene probe 1 | ~350 nm | ~400 nm | Low | DMSO |

| Reelin bioconjugate 5 | 357 nm, 375 nm | 455 nm | High | PBS (pH 7.2) |

| Cyclic peptide-conjugate 7 | 352 nm | 460 nm | 0.9 | DMSO |

The investigation into the electronic properties extends to theoretical studies using density functional theory (DFT) to predict and understand the one- and two-photon absorption properties of these molecules. acs.org Such studies are crucial for the rational design of new fluorene-amino acid conjugates with enhanced nonlinear optical properties for applications like two-photon microscopy.

Directed Self-Assembly for Nanomaterials and Soft Matter Applications

The ability of molecules to spontaneously organize into well-defined, ordered structures is the foundation of bottom-up nanotechnology. Fluorene-containing amino acids are particularly well-suited for directed self-assembly due to the interplay of various non-covalent interactions. The hydrophobic and aromatic nature of the fluorene group promotes π-π stacking, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions. nih.govd-nb.info

A significant body of research exists on the self-assembly of N-terminally protected amino acids with the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is structurally related to the fluorene moiety in this compound. These Fmoc-amino acids are known to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. nih.gov The driving forces for this assembly are a combination of π-π stacking of the fluorene rings and hydrogen bonding between the amino acid backbones. researchgate.net

The resulting self-assembled structures have found applications in the development of functional biomaterials. For example, hydrogels formed from the self-assembly of Fmoc-amino acids can serve as scaffolds for 3D cell culture, demonstrating good biocompatibility. nih.gov The mechanical properties and bioactivity of these soft materials can be tuned by the choice of the amino acid.

The self-assembly process can be directed by external stimuli or by carefully designing the molecular structure of the building blocks. The introduction of specific functional groups can guide the formation of desired morphologies. For instance, the balance between hydrophobic and hydrophilic interactions can be modulated to control the aggregation process and the resulting nanostructure. mit.edu

These self-assembled nanomaterials can also be used as templates for the creation of hybrid materials. For example, metal nanoparticles can be immobilized on the surface of self-assembled amino acid nanotubes, creating catalytically active materials that are easy to handle and recycle. mit.edu The high aspect ratio and mechanical robustness of these self-assembled structures make them ideal scaffolds for such applications.

The supramolecular chemistry of fluorene-based materials is a rich field of study, with the potential to create a wide array of functional materials. tue.nltue.nl The precise control over the self-organization of fluorene-based building blocks in both solution and thin films is crucial for their application in organic optoelectronics and sensor technology. tue.nl The interplay between the molecular structure and processing conditions allows for the fine-tuning of the morphology and macroscopic properties of the resulting materials.

| Self-Assembling Molecule Type | Driving Forces for Assembly | Resulting Nanostructures | Potential Applications |

| Fmoc-amino acids | π-π stacking, Hydrogen bonding | Nanofibers, Nanotubes, Hydrogels | 3D cell culture, Drug delivery, Antibacterial materials |

| Aramide amphiphiles | Enhanced intermolecular cohesion | High-aspect-ratio nanomaterials | Mechanically robust macroscopic materials, Catalysis |

| Phenylene vinylene-amino acid amphiphiles | Hydrophobic/hydrophilic interactions | Supramolecular aggregates | Intracellular sensing and delivery |

Computational and Theoretical Investigations of 3 Amino 3 9h Fluoren 2 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic landscape of 3-amino-3-(9H-fluoren-2-yl)propanoic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed DFT studies would elucidate the molecule's electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. The spatial distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, these maps would highlight the electron-rich regions of the carboxylic acid group and the electron-deficient areas, offering insights into how it interacts with other molecules. Theoretical predictions of spectroscopic data, such as NMR chemical shifts (¹H, ¹³C), infrared (IR) vibrational frequencies, and UV-Visible electronic transitions, can be calculated. These predicted spectra are invaluable for interpreting experimental results and confirming the molecular structure.

| Calculated Parameter | Significance for this compound | Anticipated Findings |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates electronic stability and reactivity. | A relatively large gap would suggest high kinetic stability. The fluorenyl group would likely dominate the HOMO, while the LUMO might be distributed across the aromatic system. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and sites for non-covalent interactions. | Negative potential (red/yellow) expected around the carboxylate oxygen atoms; positive potential (blue) near the ammonium (B1175870) group. |

| Mulliken/NPA Charges | Quantifies the partial charge on each atom. | Would confirm the electronegativity differences, showing negative charges on oxygen and nitrogen (in its neutral form) and positive charges on adjacent carbons and hydrogens. |

| Predicted Vibrational Frequencies | Correlates with experimental IR spectra for functional group identification. | Characteristic frequencies for N-H, C=O, O-H, and C-H stretches would be predicted, aiding in structural confirmation. |

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations for Conformational Landscapes and Flexibility Analysis

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. These methods use classical physics to model the movements of atoms and explore the potential energy surface of the molecule.

MD simulations can reveal the preferred three-dimensional shapes (conformers) of the molecule in different environments (e.g., in a vacuum or in solution). The key sources of flexibility in this molecule are the rotatable single bonds: the bond connecting the fluorenyl group to the chiral carbon and the bonds within the propanoic acid backbone. By simulating the molecule's movement over nanoseconds or longer, researchers can identify low-energy, stable conformations and the energy barriers between them. This information is often visualized using Ramachandran-like plots for the backbone dihedral angles (φ, ψ), which show the sterically allowed rotational states. Such analysis is critical for understanding how this non-standard amino acid might influence the structure of a peptide chain. frontiersin.org

| Simulation Focus Area | Objective | Expected Insights |

|---|---|---|

| Dihedral Angle Analysis (φ, ψ) | To map the sterically allowed conformational space of the amino acid backbone. | The bulky fluorenyl group would likely impose significant steric restrictions, leading to a limited number of preferred conformations compared to simpler amino acids like alanine. |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the molecule over the simulation time. | Low RMSD values for the fluorenyl group would indicate its rigidity, while higher fluctuations might be observed in the propanoic acid tail. |

| Radial Distribution Functions | To analyze the structuring of solvent molecules (e.g., water) around the solute. | Would show strong ordering of water molecules around the polar carboxyl and amino groups. |

| Conformational Clustering | To group similar structures from the simulation trajectory to identify the most populated conformational states. | Would likely reveal a few dominant, low-energy conformations that the molecule adopts most of the time. |

Computational Approaches for Rational Design of this compound-Containing Architectures

In peptide design, this amino acid could be used to enforce specific secondary structures. For example, its steric bulk could be computationally modeled to induce a β-turn or constrain a helical segment in a peptide, thereby enhancing its stability or binding affinity to a biological target. nih.gov The design process involves creating a library of potential sequences containing the amino acid, followed by computational energy calculations and structural predictions to identify the most promising candidates for experimental synthesis. youtube.com This approach allows for the de novo design of self-assembling peptides or functional biomaterials where the fluorenyl group can drive assembly through aromatic stacking interactions. nih.gov

| Design Step | Computational Tool/Method | Purpose in Designing Architectures |

|---|---|---|

| 1. Scaffold Selection | Backbone generation algorithms | Define a target peptide or polymer backbone structure (e.g., a helix, sheet, or loop). |

| 2. In Silico Incorporation | Rotamer libraries, docking software | Place this compound at specific positions in the scaffold and explore its likely side-chain orientations. |

| 3. Energy Minimization & Scoring | Rosetta, AMBER, GROMACS | Calculate the energetic stability of the resulting structure. The goal is to find sequences where the bulky amino acid fits favorably without introducing steric strain. |

| 4. Structure Prediction | FlexPepDock, ab-initio folding | Predict the final three-dimensional structure of the designed peptide to verify that it adopts the desired fold. nih.gov |

Investigation of Solvent Effects and Intermolecular Interactions via Computational Models

The behavior of this compound is highly dependent on its environment. Computational models are essential for investigating how solvents and interactions with other molecules influence its properties. These models typically treat the solvent in one of two ways: as an explicit sea of individual solvent molecules (e.g., in MD simulations) or as a continuous medium with a defined dielectric constant (implicit solvent models like PCM or SMD).

These simulations can predict how the conformational equilibrium of the molecule shifts in different solvents. For instance, in a polar solvent like water, the zwitterionic form (with a protonated amine, -NH3+, and a deprotonated carboxyl group, -COO⁻) is expected to be dominant. In contrast, in a nonpolar solvent, the neutral form (-NH2 and -COOH) would be more stable. Computational models can quantify these stability differences. They can also be used to study specific intermolecular interactions, such as hydrogen bonding between the amino acid and water molecules or π-π stacking interactions between the fluorenyl groups of two adjacent molecules, which could be a driving force for self-assembly.

| Solvent Type | Computational Model | Predicted Effect on this compound |

|---|---|---|

| Polar Protic (e.g., Water) | Explicit solvent MD; Implicit (PCM) | Stabilization of the zwitterionic form. Strong hydrogen bonding network forms around the -NH3+ and -COO- groups. |

| Polar Aprotic (e.g., DMSO) | Explicit solvent MD; Implicit (PCM) | The zwitterionic form is still favored, but with different hydrogen bonding patterns compared to water. |

| Nonpolar (e.g., Chloroform) | Implicit (PCM) | The neutral form (-NH2, -COOH) is stabilized. Increased likelihood of intramolecular hydrogen bonding between the amino and carboxyl groups. |

| Aggregation/Self-Assembly | MD simulations in explicit solvent | In aqueous solution, hydrophobic collapse may drive the fluorenyl groups to aggregate, potentially leading to π-π stacking. |

Future Research Directions and Emerging Opportunities for Fluorene Containing β Amino Acids

Development of Next-Generation Highly Stereoselective Methodologies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods for fluorene-containing β-amino acids is of paramount importance. Current research in asymmetric synthesis offers a strong foundation for this endeavor.

Future methodologies could focus on:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium, for the asymmetric hydrogenation of corresponding enamines or unsaturated precursors could provide a direct route to enantiomerically pure fluorene-containing β-amino acids.

Organocatalytic Approaches: The development of novel organocatalysts for asymmetric Mannich reactions or conjugate additions represents a promising metal-free alternative for the synthesis of these compounds with high stereocontrol.

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries can guide the stereochemical outcome of key bond-forming reactions, a well-established strategy in the synthesis of complex amino acids.

Biocatalysis: The application of enzymes, such as transaminases or hydrolases, could offer highly selective and environmentally friendly routes to chiral fluorene-containing β-amino acids.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Asymmetric Hydrogenation | High efficiency, potential for high enantioselectivity. | Catalyst design, substrate scope. |

| Organocatalysis | Metal-free, mild reaction conditions. | Catalyst loading, scalability. |

| Chiral Auxiliaries | Predictable stereochemical control. | Synthesis and removal of the auxiliary. |

| Biocatalysis | High selectivity, green chemistry. | Enzyme stability and availability. |

Exploration of Expanded Fluorene (B118485) Derivatives and Conjugates for Novel Functions

The fluorene scaffold is not merely a passive structural element; its unique photophysical and electronic properties can be harnessed to create molecules with novel functions. Future research should explore the synthesis and application of expanded fluorene derivatives and their conjugates.

Key areas of exploration include:

Fluorescent Probes and Sensors: The inherent fluorescence of the fluorene moiety can be modulated by its chemical environment. By attaching specific recognition elements to the 3-amino-3-(9H-fluoren-2-yl)propanoic acid backbone, it is possible to design fluorescent probes for the detection of metal ions, anions, or biologically relevant molecules.

Bioactive Peptidomimetics: Incorporating fluorene-containing β-amino acids into peptide sequences can induce specific secondary structures and enhance resistance to enzymatic degradation. This could lead to the development of novel therapeutic peptides with improved pharmacokinetic properties.

Materials Science: The rigid and planar nature of the fluorene core makes it an attractive building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Advanced Bioconjugation and Site-Specific Labelling Strategies for Complex Biological Systems

The ability to attach fluorene-containing β-amino acids to biological macromolecules with high precision is crucial for their application in chemical biology and diagnostics. Advanced bioconjugation and site-specific labeling strategies will be instrumental in realizing this potential.

Future research could focus on:

Genetically Encoded Unnatural Amino Acids: The incorporation of this compound into proteins at specific sites using amber suppression technology would allow for the introduction of the fluorene moiety as a fluorescent reporter or a structural probe in living cells.

Bioorthogonal Chemistry: The derivatization of the fluorene-containing β-amino acid with bioorthogonal handles, such as azides or alkynes, would enable its selective conjugation to biomolecules using "click chemistry" reactions.

Enzymatic Labeling: The use of enzymes, such as sortase or lipoic acid ligase, could facilitate the site-specific attachment of these amino acids to proteins of interest.

| Labeling Strategy | Application in Biological Systems | Technical Challenges |

| Unnatural Amino Acid Incorporation | Probing protein structure and function in vivo. | Orthogonal tRNA synthetase/tRNA pair development. |

| Bioorthogonal Chemistry | Specific labeling of biomolecules in complex mixtures. | Synthesis of functionalized amino acids. |

| Enzymatic Labeling | Highly specific and efficient protein modification. | Enzyme substrate specificity and availability. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Functional Discovery

The vast chemical space that can be explored by modifying the fluorene core and the β-amino acid backbone makes this class of compounds ideally suited for combinatorial chemistry and high-throughput screening (HTS) approaches.

Future efforts should be directed towards:

Library Synthesis: The development of robust solid-phase or solution-phase synthetic methods for the parallel synthesis of libraries of fluorene-containing β-amino acid derivatives.

Assay Development: The design of HTS assays to screen these libraries for a wide range of biological activities, such as enzyme inhibition, receptor binding, or antimicrobial activity.

Functional Genomics and Proteomics: The use of these compounds in chemical genetics and proteomics screens to identify novel cellular targets and pathways.

Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding and Predictive Design

A synergistic approach that combines experimental synthesis and characterization with computational modeling will be crucial for accelerating the discovery and optimization of fluorene-containing β-amino acids with desired properties.

This integrated approach would involve:

Quantum Chemical Calculations: The use of density functional theory (DFT) and other computational methods to predict the electronic, photophysical, and conformational properties of these molecules.

Molecular Docking and Dynamics Simulations: The use of computational tools to predict the binding modes of these compounds to biological targets and to understand the molecular basis of their activity.

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models to guide the design of new derivatives with improved properties.

By leveraging the power of both experimental and computational chemistry, researchers can gain a deeper mechanistic understanding of these fascinating molecules and accelerate the predictive design of new functional materials and therapeutic agents based on the this compound scaffold.

Q & A

Basic: What are the recommended synthetic strategies for preparing 3-amino-3-(9H-fluoren-2-yl)propanoic acid?

Methodological Answer:

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group to prevent undesired side reactions during coupling. A multi-step approach may include:

Fluorenyl backbone assembly : Start with fluorenyl derivatives (e.g., 9H-fluoren-2-ylboronic acid) for Suzuki-Miyaura cross-coupling to introduce aromaticity .

Amino acid incorporation : Use reductive amination or nucleophilic substitution to attach the amino-propanoic acid moiety, ensuring stereochemical control via chiral auxiliaries or catalysts .

Deprotection : Remove the Fmoc group under mild basic conditions (e.g., 20% piperidine in DMF) to yield the free amine .

Key tools: NMR for tracking deprotection (e.g., disappearance of Fmoc signals at δ 7.3–7.8 ppm) .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:

Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve diastereomers .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective C–N bond formation, achieving >95% ee .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester intermediates .

Validation: Compare optical rotation values ([α]D) with literature data .

Basic: What characterization techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Look for fluorenyl aromatic protons (δ 7.2–7.8 ppm) and α-proton splitting (δ 3.8–4.2 ppm) .

- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~175 ppm) and fluorenyl carbons (δ 120–145 ppm) .

- HRMS : Validate molecular mass (e.g., [M+H]+ calculated for C₁₆H₁₅NO₂: 254.1176) .

- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .

Advanced: How should researchers handle air- or moisture-sensitive intermediates?

Methodological Answer:

- Storage : Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) for intermediates like boronate esters or thiol derivatives .

- Reaction conditions : Conduct coupling reactions in anhydrous DMF or THF with molecular sieves to scavenge moisture .

- Quenching : For sensitive groups (e.g., trifluoroborates), add MeOH/H₂O slowly at 0°C to avoid exothermic decomposition .

Advanced: How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

- Cross-validation : Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) and concentrations, as shifts vary with hydrogen bonding .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and identify misassignments .

- Independent synthesis : Reproduce conflicting syntheses to isolate potential isomerization or impurity effects .

Basic: What strategies improve solubility for biological assays?

Methodological Answer:

- Ion-pairing agents : Add sodium dodecyl sulfate (SDS) or β-cyclodextrin to solubilize the carboxylic acid group in aqueous buffers .

- pH adjustment : Use phosphate-buffered saline (pH 7.4) to deprotonate the acid, enhancing hydrophilicity .

- Prodrug approach : Convert the acid to a methyl ester for cell permeability, followed by enzymatic hydrolysis in vivo .

Advanced: How does fluorine substitution on the phenyl ring affect reactivity?

Methodological Answer:

- Electron-withdrawing effects : Fluorine at the 3,5-positions (as in difluorophenyl analogs) increases electrophilicity, accelerating nucleophilic aromatic substitution but reducing stability in acidic conditions .

- Steric effects : Ortho-fluorine groups hinder rotation, stabilizing specific conformers observed via NOESY NMR .

Applications: Fluorinated derivatives show enhanced binding to hydrophobic enzyme pockets in kinase inhibition studies .

Basic: What are common side reactions during Fmoc deprotection?

Methodological Answer:

- β-elimination : Occurs under strong bases, leading to fluorenyl byproducts. Mitigate with mild bases (piperidine) and short reaction times (<30 min) .

- Racemization : Avoid elevated temperatures (>25°C) during deprotection to preserve stereochemistry .

Monitoring: TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) confirms deprotection .

Advanced: How to troubleshoot low yields in peptide coupling reactions?

Methodological Answer:

- Activation efficiency : Use HATU instead of DCC for sterically hindered amines, improving coupling from 50% to >85% yield .

- Side-chain protection : Protect reactive groups (e.g., -SH in cysteine analogs) with trityl or Acm groups to prevent disulfide formation .

- Solvent optimization : Switch from DMF to NMP for better solubility of hydrophobic fluorenyl intermediates .

Basic: What computational tools model interactions of this compound with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with PDB structures (e.g., 1XYZ for proteases) and the compound’s InChI key (e.g., YDLVDMUKKCZZHI-UHFFFAOYSA-N) to predict binding modes .

- MD simulations : Run GROMACS simulations in explicit solvent to assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values using Hammett σ constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.